molecular formula C17H17ClFN5O B214019 4-chloro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide

4-chloro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B214019
M. Wt: 361.8 g/mol
InChI Key: WMXRWENCMWLLHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide, also known as Compound A, is a chemical compound that has been the subject of scientific research due to its potential use in drug development. This compound belongs to the class of pyrazole carboxamide derivatives and has been found to have various biological activities.

Mechanism of Action

The mechanism of action of 4-chloro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide A involves the inhibition of certain enzymes and receptors. It has been found to inhibit the activity of COX-2 and 5-lipoxygenase, which are involved in the production of inflammatory mediators. This compound has also been found to bind to the CB2 receptor, which is involved in the regulation of immune function and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide A can reduce inflammation and pain in animal models of arthritis and inflammation. It has also been found to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to have neuroprotective effects, protecting neurons from damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide A in lab experiments is its high potency and selectivity for certain enzymes and receptors. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 4-chloro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide A. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is its potential use in the treatment of cancer, either alone or in combination with other drugs. Additionally, the development of more soluble derivatives of 4-chloro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide A could improve its pharmacokinetic properties and increase its potential for use in vivo.

Synthesis Methods

The synthesis of 4-chloro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide A involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-fluorobenzylamine, followed by reduction of the nitro group to an amine. The resulting amine is then reacted with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid to yield 4-chloro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide A.

Scientific Research Applications

4-chloro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide A has been extensively studied for its potential use as a drug candidate for various diseases. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. Studies have also shown that this compound can inhibit the activity of certain enzymes, such as COX-2 and 5-lipoxygenase, which are involved in inflammation and pain.

properties

Product Name

4-chloro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide

Molecular Formula

C17H17ClFN5O

Molecular Weight

361.8 g/mol

IUPAC Name

4-chloro-N-[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C17H17ClFN5O/c1-10-15(20-17(25)16-14(18)9-23(3)22-16)11(2)24(21-10)8-12-4-6-13(19)7-5-12/h4-7,9H,8H2,1-3H3,(H,20,25)

InChI Key

WMXRWENCMWLLHF-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)NC(=O)C3=NN(C=C3Cl)C

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)NC(=O)C3=NN(C=C3Cl)C

Origin of Product

United States

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